Sodium hydroxymethanesulfonate hemihydrate
Description
Historical Context and Evolution of Research Perspectives
The study of sodium hydroxymethanesulfonate is linked to the broader history of formaldehyde-sulfur compounds. Research into related substances, such as sodium hydroxymethanesulfinate (commonly known as Rongalite), dates back to the early 20th century. atamanchemicals.com These compounds were initially developed for industrial purposes, particularly for the textile industry as stable reducing and bleaching agents. atamanchemicals.com
Early academic and industrial investigations focused on the synthesis and fundamental reactions of these adducts. A U.S. patent from 1908 described a method to produce related compounds by reducing formaldehyde (B43269) and sulfur dioxide. The primary synthesis method, which remains relevant in contemporary research, involves the reaction between formaldehyde and sodium bisulfite or sulfite (B76179) systems.
Over time, the research perspective has evolved significantly. While initial interest was driven by industrial applications, modern research explores more nuanced and specialized roles for sodium hydroxymethanesulfonate. For example, its stability and ability to act as a controlled source of formaldehyde have made it a subject of interest in prebiotic chemistry. nih.gov Researchers have investigated its potential as a stable reservoir for formaldehyde on early Earth, which could have been crucial for the synthesis of simple carbohydrates. nih.gov Furthermore, recent atmospheric science studies have identified hydroxymethanesulfonate (HMS) as a significant component of fine particulate matter in certain cold and dark environments, highlighting a previously unknown role in atmospheric chemistry. nih.gov
Academic Significance and Broad Research Utility
The academic significance of sodium hydroxymethanesulfonate stems from its unique chemical properties as a stable adduct that can reversibly release formaldehyde and bisulfite. nih.gov This characteristic makes it a valuable tool in various research fields.
In organic synthesis , it serves as a reagent in several transformations. Its application has been noted in the preparation of oil-soluble sulfonate additives for lubricants and in improving the color stability of rosin (B192284) resins. thegoodscentscompany.comgoogle.com
In biochemical research , the compound is utilized in studies involving sulfonation reactions and as a potential intermediate in the synthesis of more complex sulfonated molecules. ontosight.ai Its ability to slowly release formaldehyde is also leveraged in studies that require a controlled concentration of this otherwise volatile and reactive aldehyde. nih.gov This controlled release mechanism is crucial for investigating reactions where high concentrations of formaldehyde would lead to undesirable side reactions, such as the Cannizzaro reaction. nih.gov
The compound is also central to analytical chemistry, where distinguishing it from structurally similar organosulfur compounds is critical. Techniques like ion chromatography are employed to separate hydroxymethanesulfonate from other ions like sulfate. This distinction is vital for accurate analysis in environmental and atmospheric studies. nih.gov
The compound's role as a "formaldehyde donor" or "formaldehyde-releaser" is a significant area of academic inquiry. wikipedia.org While many such compounds are studied in the context of preservatives in cosmetics, the fundamental chemistry of controlled formaldehyde release from sodium hydroxymethanesulfonate provides a model for understanding these processes. europa.eudavidsuzuki.org Unlike more complex releasers, its simple structure as an adduct of formaldehyde and bisulfite offers a clear system for studying the equilibrium dynamics. nih.gov
Table 2: Comparison of Related Organosulfur Compounds
| Compound | Molecular Formula | Key Distinction from Sodium Hydroxymethanesulfonate | Primary Role/Reactivity |
|---|---|---|---|
| Sodium Hydroxymethanesulfonate | CH₃NaO₄S | - | Stable adduct of formaldehyde and bisulfite. |
| Sodium Hydroxymethanesulfinate (Rongalite) | CH₃NaO₃S | Sulfur is in a lower oxidation state (+4, sulfinate). | A stronger reducing agent. nih.gov |
| Sodium Methanesulfonate | CH₃NaO₃S | Lacks the hydroxyl (-OH) group. | Less reactive in adduct-forming reactions. |
| Sodium Bisulfite | NaHSO₃ | Is a precursor; not an adduct with formaldehyde. | A reactive nucleophile used in the synthesis of the adduct. |
Structure
2D Structure
Properties
IUPAC Name |
disodium;hydroxymethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O4S.2Na.H2O/c2*2-1-6(3,4)5;;;/h2*2H,1H2,(H,3,4,5);;;1H2/q;;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZARJLRHRLBSV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Na2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63148-74-3 | |
| Record name | Formaldehyde sodium bisulfate 1/2hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Precursor Chemistry of Sodium Hydroxymethanesulfonate Hemihydrate
Established Synthetic Pathways
The synthesis of sodium hydroxymethanesulfonate can be achieved through several established methods, ranging from direct reactions to the hydration of anhydrous forms. These pathways offer different efficiencies and are selected based on the desired scale and purity of the final product.
Direct Sulfonation Approaches
The most prevalent and direct method for synthesizing sodium hydroxymethanesulfonate involves the reaction between formaldehyde (B43269) and a sulfite (B76179) or bisulfite source. This approach is essentially a nucleophilic addition of the bisulfite ion to the carbonyl carbon of formaldehyde. It is an equilibrium reaction that is highly dependent on the pH of the solution. In industrial settings, the reaction between sodium bisulfite and formaldehyde is the dominant method due to its cost-effectiveness and the minimal generation of byproducts. A laboratory-scale example involves treating paraformaldehyde with sodium bisulfite in water at elevated temperatures (e.g., 65°C), followed by careful pH adjustment with sodium hydroxide (B78521) until the solution clears, indicating product formation.
The reaction is typically represented as: CH₂O + NaHSO₃ → HOCH₂SO₃Na
Hydration of Anhydrous Forms
Sodium hydroxymethanesulfonate is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. cymitquimica.com The hemihydrate form contains water molecules incorporated into its crystal structure. While direct synthesis often yields hydrated forms, the hemihydrate can also be prepared by the controlled hydration of the anhydrous salt. The process of removing water of hydration is generally possible by heating, and this process is often reversible. libretexts.org Therefore, exposing the anhydrous form of sodium hydroxymethanesulfonate to a controlled amount of water vapor or recrystallizing it from an aqueous solution under specific conditions can yield the desired hemihydrate.
Chemical Reduction-Based Syntheses
A notable synthesis involving chemical reduction utilizes sodium dithionite (B78146). The reaction of sodium dithionite with formaldehyde in an aqueous medium quantitatively produces sodium hydroxymethanesulfonate along with sodium hydroxymethanesulfinate. atamanchemicals.com
This method is effective for laboratory-scale synthesis where high purity is desired. The sodium hydroxymethanesulfinate byproduct typically remains in the aqueous phase, allowing for the isolation of sodium hydroxymethanesulfonate through techniques like fractional crystallization or precipitation with a non-solvent such as ethanol.
| Parameter | Value/Range | Significance |
| Molar Ratio (Na₂S₂O₄:CH₂O) | 1:2 | Ensures the complete conversion of formaldehyde. |
| Temperature | 0–10°C | Prevents thermal decomposition of reactants and products. |
| Reaction Time | 1–2 hours | Allows for sufficient time to achieve high yields. |
| This interactive data table is based on data from research findings. |
Reactions Involving Hydroxylamine (B1172632), Sodium Bisulfite, and Formaldehyde
An alternative synthetic route involves the use of hydroxylamine. In this method, sodium hydroxymethanesulfonate is synthesized through the reaction of hydroxylamine with sodium bisulfite in an aqueous medium, which is then followed by the addition of formaldehyde. ontosight.ai
Preparation from Sodium Metabisulfite (B1197395) or Mixtures of Sodium Sulfite and Sodium Bisulfite with Formaldehyde
Sodium metabisulfite (Na₂S₂O₅) serves as a convenient and stable source of sodium bisulfite for the synthesis. When dissolved in water, sodium metabisulfite hydrolyzes to form sodium bisulfite, which then reacts with formaldehyde as described in the direct sulfonation approach.
Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃ 2NaHSO₃ + 2CH₂O → 2HOCH₂SO₃Na
The synthesis can also be performed using sodium sulfite (Na₂SO₃) or mixtures of sodium sulfite and sodium bisulfite. The reaction involving sulfite is highly pH-sensitive, as the equilibrium between sulfite and bisulfite ions is pH-dependent. nih.gov
Precursor Chemistry and Formation Mechanisms
The formation of sodium hydroxymethanesulfonate is fundamentally an equilibrium process governed by the principles of nucleophilic addition. The primary precursors are formaldehyde (an electrophile) and a sulfur(IV) oxoanion, typically bisulfite (HSO₃⁻) or sulfite (SO₃²⁻), which acts as the nucleophile. nih.gov
The mechanism involves the attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon of formaldehyde. This reaction forms a stable adduct, the hydroxymethanesulfonate anion.
HSO₃⁻ + CH₂O ⇌ HOCH₂SO₃⁻
The reaction is reversible, and the position of the equilibrium is significantly influenced by factors such as pH, temperature, and the concentration of the reactants. The formation of hydroxymethanesulfonate is particularly sensitive to pH because the relative concentrations of the more reactive sulfite ion (SO₃²⁻) and the less reactive bisulfite ion (HSO₃⁻) are pH-dependent. nih.gov Studies have shown that the forward reaction rate constant for the reaction between formaldehyde and the sulfite ion is approximately five orders of magnitude faster than that with the bisulfite ion, indicating that the formation occurs predominantly through the sulfite pathway in solutions with moderate pH. nih.gov
Role as a Sulfoxylate (B1233899) Anion Precursor
Sodium hydroxymethanesulfonate (HOCH₂SO₃Na) is not a direct source of the sulfoxylate anion (SO₂²⁻). Instead, it serves as a stable and readily available precursor to a different compound, sodium hydroxymethanesulfinate (HOCH₂SO₂Na), which is the actual agent that generates the sulfoxylate anion. atamanchemicals.comchemicalbook.com Sodium hydroxymethanesulfinate, commonly known by the trade name Rongalite, is prepared by the reduction of sodium hydroxymethanesulfonate. chemicalbook.com
Once formed, sodium hydroxymethanesulfinate (Rongalite) acts as a shelf-stable source of the sulfoxylate ion. atamanchemicals.com In acidic conditions, it decomposes to release the reducing sulfoxylate ion and formaldehyde. atamanchemicals.com More recently, research has focused on its ability to generate the sulfoxylate anion radical (SO₂⁻•) under neutral conditions. This radical is a key single-electron transfer agent used in various organic transformations. nih.govdigitellinc.com
Detailed research findings have demonstrated that the sulfoxylate anion radical, generated in situ from reagents like Rongalite, can initiate important synthetic pathways. nih.govdigitellinc.com For example, it is used to form aryl radicals from aryl halides. These aryl radicals can then undergo intramolecular arylation to synthesize complex molecules like biarylsultams with good to excellent yields. nih.govdigitellinc.com This approach is valued for being transition-metal-free and employing mild, green reaction conditions with an inexpensive and readily available industrial reagent. digitellinc.com
Table 2: Chemical Intermediates in Sulfoxylate Anion Generation
| Compound Name | Chemical Formula | CAS Number | Role |
|---|---|---|---|
| Sodium Hydroxymethanesulfonate | HOCH₂SO₃Na | 870-72-4 | Stable precursor, reduced to form the sulfoxylate source. cymitquimica.comchemicalbook.com |
| Sodium Hydroxymethanesulfinate (Rongalite) | HOCH₂SO₂Na | 149-44-0 | Direct precursor that generates the sulfoxylate anion or its radical. atamanchemicals.comnih.govdigitellinc.com |
| Sulfoxylate Anion Radical | SO₂⁻• | N/A | Reactive species for single-electron transfer in organic synthesis. nih.govdigitellinc.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Sodium hydroxymethanesulfonate hemihydrate |
| Formaldehyde |
| Sodium bisulfite |
| Sodium sulfite |
| Disodium sulfite |
| Ethanol |
| Sodium hydroxymethanesulfinate |
| Zinc |
| p-Anisidine |
| Sodium dithionite |
Mechanistic Investigations of Sodium Hydroxymethanesulfonate Hemihydrate Reactivity
Redox Chemistry and Reducing Mechanisms
Sodium hydroxymethanesulfonate, also known as Rongalite, functions as a potent reducing agent, a characteristic that underpins its utility in various chemical transformations. Its reactivity is largely defined by its ability to generate sulfur-based radical and anionic species in situ.
The function of sodium hydroxymethanesulfonate as a reductant is primarily attributed to its capacity to act as a source of the sulfoxylate (B1233899) ion (SO₂²⁻) or its corresponding radical anion. atamanchemicals.com In solution, particularly under specific conditions, it can generate sulfite (B76179) anions (SO₃²⁻). organic-chemistry.org Research into its decomposition has identified the sulfite radical (SO₃•⁻) as a key intermediate species. researchgate.net The formation of these reactive sulfur species is central to its electron transfer capabilities.
The compound's reducing action can proceed via a radical mechanism, enabling the chemoselective reduction of certain organic functional groups. organic-chemistry.org For example, it is effective in the transition metal- and hydride-free reduction of α-keto esters and amides to their corresponding α-hydroxy derivatives. organic-chemistry.org Furthermore, detailed kinetic studies of its decomposition reveal a process that produces dithionite (B78146) (S₂O₄²⁻), a powerful reducing agent, after an induction period where molecular oxygen is consumed. researchgate.net The generation of these highly reactive intermediates facilitates the transfer of electrons to an appropriate substrate, effecting its reduction.
The antioxidant properties of sodium hydroxymethanesulfonate are intrinsically linked to its reducing capabilities. It is utilized as an antioxidant in some pharmaceutical formulations. atamanchemicals.com The primary mechanism of antioxidant action involves the quenching of free radicals and other reactive oxygen species (ROS). nih.gov
The generation of the sulfite radical (SO₃•⁻) during its decomposition is a key aspect of this mechanism. researchgate.net This radical can interact with and neutralize other free radicals, thereby terminating damaging radical chain reactions. By donating an electron or a hydrogen atom, sodium hydroxymethanesulfonate and its reactive intermediates can reduce oxidizing agents, mitigating oxidative stress. atamanchemicals.comnih.gov
Decomposition Pathways and Stability Studies
The stability of sodium hydroxymethanesulfonate is highly dependent on the chemical environment, particularly pH and the presence of oxidizing agents like molecular oxygen.
The stability of sodium hydroxymethanesulfonate in aqueous solutions is markedly influenced by pH. It exhibits relative stability in alkaline environments. atamanchemicals.comresearchgate.net Conversely, in acidic media, the compound undergoes rapid decomposition. atamanchemicals.comresearchgate.net The formation of hydroxymethanesulfonate from formaldehyde (B43269) and sulfite is a reversible, pH-sensitive equilibrium. nih.govacs.org Acidic conditions shift this equilibrium, favoring the dissociation of the adduct back into its precursors. atamanchemicals.comnih.gov
| pH Range | Stability | Primary Process |
| Alkaline | Relatively Stable | The hydroxymethanesulfonate anion is favored. atamanchemicals.comresearchgate.net |
| Neutral | Moderately Stable | Equilibrium exists between formation and decomposition. |
| Acidic | Unstable | Rapid decomposition is initiated. atamanchemicals.comresearchgate.net |
This interactive table is based on data from research findings.
In aqueous solutions exposed to air, the decomposition of sodium hydroxymethanesulfonate is not a simple, single-step process. It has been described as occurring in three distinct stages. researchgate.netresearchgate.net A detailed mechanistic study in a slightly acidic medium has elaborated on this process, highlighting the critical role of oxygen. researchgate.net
The initial phase is characterized by an induction period that persists as long as molecular oxygen is present in the solution. researchgate.net During this stage, dissolved oxygen is consumed. The complete consumption of this molecular oxygen is a prerequisite for the subsequent stages of decomposition, which lead to the formation of dithionite. researchgate.net
| Stage | Description | Key Species Involved |
| Stage 1: Initiation | An initial phase that is dependent on the presence of oxygen. researchgate.netresearchgate.net | Molecular Oxygen (O₂) |
| Stage 2: Induction Period | A period of apparent inactivity where dissolved oxygen is consumed. researchgate.netresearchgate.net | Molecular Oxygen (O₂) |
| Stage 3: Anaerobic Decomposition | Occurs after the depletion of oxygen, leading to the formation of key products. researchgate.netresearchgate.net | Dithionite (S₂O₄²⁻) |
This interactive table is based on data from research findings.
The decomposition of sodium hydroxymethanesulfonate in an acidic medium regenerates its precursor components. atamanchemicals.com The reaction is essentially the reversal of its formation synthesis. Under acidic conditions, the compound breaks down to release formaldehyde (HCHO) and sulfur dioxide (SO₂). atamanchemicals.comresearchgate.netnih.gov
The hydroxymethanesulfonate ion is an adduct of formaldehyde and bisulfite. nih.gov Acidification of the solution disrupts this adduct, causing it to dissociate. atamanchemicals.com The process can be considered a "bleeding" of formaldehyde into the medium from the hydroxymethanesulfonate reservoir, with the concurrent release of sulfur dioxide. atamanchemicals.comnih.govsemanticscholar.org This decomposition pathway is a defining characteristic of the compound's reactivity in acidic environments.
Catalytic Roles and Reaction Facilitation
Sodium hydroxymethanesulfonate hemihydrate participates in various chemical reactions, not always as a classic catalyst that remains unchanged, but as a crucial facilitator and initiator, particularly in polymerization. Its ability to act as a source of reactive species under specific conditions is central to its function.
Mechanisms of Catalysis in Organic Transformations
While not a traditional catalyst in many organic reactions, sodium hydroxymethanesulfonate facilitates transformations by providing a source of the SO2²⁻ anion. This role is critical in processes where the introduction of a sulfonyl group is desired. It is considered a versatile reagent for a range of organic transformations. atamanchemicals.com For instance, in the stabilization of rosin (B192284) resins, it is used to improve oxidation and color stability when heated with the resin. google.com In this context, it acts as an additive that prevents degradation pathways, a key facilitative role in an industrial process. google.com
Initiation of Polymerization Reactions
A significant application of sodium hydroxymethanesulfonate is as a component in redox-initiator systems for emulsion polymerization. atamanchemicals.com These systems generate the free radicals necessary to initiate the polymerization of monomers.
The mechanism involves a redox reaction between a reducing agent (sodium hydroxymethanesulfonate) and an oxidizing agent. A typical redox pair for this process is sodium hydroxymethanesulfonate and an organic peroxide, such as t-butyl peroxide. atamanchemicals.com In this partnership, the hydroxymethanesulfonate anion reduces the peroxide, leading to the cleavage of the oxygen-oxygen bond and the formation of free radicals. These radicals then attack the monomer units, initiating the polymer chain reaction. This method is valued for its effectiveness at lower temperatures compared to thermal initiation.
Derivatization Chemistry and Functional Group Introduction
Sodium hydroxymethanesulfonate serves as a valuable precursor for introducing sulfonate and sulfonyl functionalities into organic molecules through various derivatization reactions.
Reactions for Introducing Sulfonyl Groups
The compound is an effective reagent for incorporating the sulfonyl group (–SO₂–) into organic structures. It can be considered a source of the SO₂²⁻ anion, which can then participate in nucleophilic reactions. atamanchemicals.com This reactivity allows for the synthesis of various organosulfur compounds, most notably sulfones.
Formation of Sulfones via Alkylating Agents
Sodium hydroxymethanesulfonate acts as a nucleophile in reactions with alkylating agents, such as alkyl halides, to produce sulfones. atamanchemicals.com In this reaction, the nucleophilic sulfur-containing anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming a new carbon-sulfur bond. This process results in the formation of a sulfone, a class of organosulfur compounds characterized by a sulfonyl group connected to two carbon atoms. atamanchemicals.com In some cases, alkylation can also occur at the oxygen atom, yielding an isomeric sulfinate ester. atamanchemicals.com
Synthesis of Anilinomethanesulfonates via Substituted Anilines
The reaction between sodium hydroxymethanesulfonate and substituted anilines in an ethanol-water solvent yields anilinomethanesulfonates. nih.gov This reaction's kinetics have been studied, revealing a dependency on the nature of the substituent on the aniline (B41778) ring. The process follows the Hammett equation, with a ρ (rho) value of -3.40, indicating that electron-donating groups on the aniline accelerate the reaction. nih.gov
Detailed kinetic studies have provided Arrhenius rate constants for various substituted anilines, quantifying the effect of substituents on the reaction rate. nih.gov
Interactive Data Table: Arrhenius Rate Constants for the Formation of Anilinomethanesulfonates
| Substituted Aniline | Arrhenius Rate Constant (M⁻¹ min⁻¹) |
| Aniline | 5.4 x 10¹⁰ exp(-16400/RT) |
| p-Anisidine | 4.8 x 10¹¹ exp(-17100/RT) |
| p-Toluidine | 7.1 x 10⁹ exp(-14500/RT) |
| p-Chloroaniline | 1.5 x 10¹³ exp(-21100/RT) |
| p-Bromoaniline | 1.1 x 10¹² exp(-19800/RT) |
Advanced Structural Elucidation and Computational Characterization of Sodium Hydroxymethanesulfonate Hemihydrate
Spectroscopic and Crystallographic Analyses
X-ray crystallography stands as the definitive experimental method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. tcd.ie This technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, researchers can generate a three-dimensional map of electron density within the crystal, which allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. tcd.ieutoledo.edu
For sodium hydroxymethanesulfonate hemihydrate, single-crystal X-ray diffraction would be the unequivocal method to confirm its molecular structure and solid-state arrangement. This analysis would provide several key pieces of information:
Confirmation of Connectivity: It would verify the covalent structure of the hydroxymethanesulfonate anion (HOCH₂SO₃⁻), showing the tetrahedral geometry around the central sulfur atom and the connectivity of the hydroxymethyl group.
Ionic Interactions: The precise locations of the sodium cations (Na⁺) relative to the sulfonate groups of the anions would be established, detailing the nature of the ionic bonding within the crystal lattice.
Role of Water of Hydration: The positions of the water molecules would be resolved, confirming the hemihydrate stoichiometry. It would also reveal the specific hydrogen bonding network involving the water molecules, the hydroxyl groups, and the sulfonate oxygen atoms, which is critical to the stability of the crystal structure.
While specific crystallographic data for the hemihydrate form are not widely published, the application of this technique remains the gold standard for unambiguous structural confirmation in the solid state. nih.gov
Advanced spectroscopic techniques are indispensable for characterizing the structural features of this compound, complementing crystallographic data by providing information about the molecule's structure in various states and confirming the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In a suitable solvent like D₂O, the proton NMR spectrum would be expected to show a distinct signal for the methylene (B1212753) protons (-CH₂) of the hydroxymethyl group. The chemical shift and multiplicity of this signal would confirm their electronic environment. Another signal, corresponding to the hydroxyl (-OH) proton, would also be present, though its position could vary depending on concentration and temperature.
¹³C NMR: The carbon NMR spectrum would display a single resonance corresponding to the methylene carbon, confirming the presence of a single type of carbon atom in the structure. Its chemical shift would be characteristic of a carbon atom attached to both an oxygen and a sulfur atom.
Vibrational Spectroscopy (Infrared and Raman):
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group and the water molecules, C-H stretching of the methylene group, and strong, characteristic S=O stretching vibrations from the sulfonate group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It would also be effective in identifying the symmetric and asymmetric stretches of the SO₃⁻ group and the vibrations of the C-S bond, helping to build a complete vibrational profile of the molecule.
These spectroscopic methods, when used in conjunction, provide a powerful toolkit for confirming the identity, purity, and detailed structural features of the hydroxymethanesulfonate anion and its hydrated sodium salt.
Computational Chemistry and Theoretical Modeling
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become essential tools for investigating the properties and reactivity of molecules at the electronic level. sumitomo-chem.co.jprsc.org For the hydroxymethanesulfonate (HMS) anion, the core component of the title compound, DFT studies have provided profound insights into its formation mechanism. rsc.orgresearchgate.net
Researchers have employed DFT methods, such as the M06-2X functional with the 6-311++G(d,p) basis set, to model the nucleophilic addition reaction between formaldehyde (B43269) (HCHO) and dissolved sulfur dioxide species (bisulfite, HSO₃⁻, and sulfite (B76179), SO₃²⁻). rsc.orgresearchgate.net These calculations are used to optimize the geometries of reactants, transition states, and products, and to calculate their respective energies. rsc.org Vibrational frequency calculations are performed to confirm that reactants and products are local minima on the potential energy surface (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). rsc.org Such studies have demonstrated that the reaction is kinetically far more favorable with sulfite than with bisulfite. researchgate.net
Table 1: DFT Calculation Parameters for HMS Formation
| Parameter | Specification | Purpose |
|---|---|---|
| Computational Program | Gaussian-09 | To perform quantum chemistry calculations. rsc.org |
| Method | Density Functional Theory (DFT) | To model electronic structure and energetics. researchgate.net |
| Functional | M06-2X | To approximate the exchange-correlation energy. rsc.org |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. rsc.org |
| Single-Point Energy | CCSD(T)/aug-cc-pVTZ | To refine energy calculations for higher accuracy. researchgate.net |
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic picture of system behavior. For the formation of hydroxymethanesulfonate, ab initio molecular dynamics (AIMD) simulations have been particularly revealing. nih.gov AIMD combines classical molecular dynamics with quantum mechanical force calculations, offering a highly accurate description of chemical reactions, especially in complex environments like aqueous solutions.
Studies using metadynamics-biased AIMD have explored the formation of HMS at the air-water interface. nih.gov These simulations have shown that the interface significantly accelerates the reaction compared to the bulk aqueous phase. nih.gov Key findings from these simulations include:
Interfacial Accumulation: Formaldehyde tends to accumulate at the air-water interface, increasing the probability of effective collisions with bisulfite or sulfite ions.
Solvation Effects: The aqueous reaction in the bulk phase faces a significant water reorganization barrier of approximately 5.0 kcal/mol, which is partially offset by polarization effects. nih.gov At the interface, partial solvation lowers the enthalpic barrier.
Proton Transfer: AIMD simulations show that the hydrogen bonding networks at the interface facilitate proton transfer through a Grotthuss-like mechanism, which is a key step in the reaction between formaldehyde and bisulfite. nih.gov
These simulations provide a microscopic view of the reaction dynamics that is inaccessible through experimental means alone, highlighting how environmental factors govern chemical processes.
A primary goal of computational chemistry is to elucidate reaction mechanisms by calculating the energy barriers (activation energies) that control reaction rates. sumitomo-chem.co.jp For the formation of hydroxymethanesulfonate, theoretical calculations have precisely quantified these barriers.
Quantum chemical studies show a stark difference in the reactivity of formaldehyde with bisulfite (HSO₃⁻) versus sulfite (SO₃²⁻). The reaction proceeds via a nucleophilic attack from the sulfur atom onto the electrophilic carbon of formaldehyde. nih.gov The calculated Gibbs free energy barriers indicate that the reaction with sulfite is orders of magnitude faster than with bisulfite. rsc.orgresearchgate.net This is because sulfite is a much stronger nucleophile.
Table 2: Calculated Reaction Barriers for Hydroxymethanesulfonate (HMS) Formation
| Reaction Pathway | Calculated Gibbs Free Energy Barrier (kcal/mol) | Significance |
|---|---|---|
| HCHO + HSO₃⁻ → HMS | 9.7 | Higher barrier indicates a much slower reaction rate. rsc.orgresearchgate.net |
| HCHO + SO₃²⁻ → HMS | 1.6 | Very low barrier indicates a rapid, kinetically favored reaction. rsc.orgresearchgate.net |
| Aqueous Phase Reorganization | ~5.0 | Energy required to reorganize solvent water molecules around the reactants. nih.gov |
Furthermore, analyses of the electronic structure, such as the electrostatic potential (ESP), confirm the roles of the reactants. The ESP map shows a positive potential around the carbonyl carbon of formaldehyde, identifying it as the electrophilic site susceptible to nucleophilic attack. nih.gov These computational investigations provide a quantitative and predictive understanding of the molecule's reactivity.
Chemoinformatic and Bioinformatic Approaches in Compound Analysis
Chemoinformatic and bioinformatic approaches are integral to modern chemical and biological research, providing powerful computational tools to predict and analyze the properties of molecules like Sodium Hydroxymethanesulfonate. These methods leverage vast databases and sophisticated algorithms to forecast a compound's physicochemical characteristics, potential biological activities, and interactions, thereby guiding and accelerating experimental research.
Chemoinformatic Analysis
Chemoinformatics focuses on the computational prediction of molecular properties based on a compound's structure. For Sodium Hydroxymethanesulfonate, these tools can calculate a variety of molecular descriptors that help to characterize its behavior in different environments. The parent compound, Sodium Hydroxymethanesulfonate, consists of a sodium cation (Na⁺) and a hydroxymethanesulfonate anion (HOCH₂SO₃⁻). Key predicted properties are summarized below.
Table 1: Predicted Physicochemical and Topological Properties of Sodium Hydroxymethanesulfonate
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Weight | 134.09 g/mol | nih.gov |
| Exact Mass | 133.96497403 Da | nih.gov |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area (TPSA) | 85.8 Ų | nih.gov |
| Complexity | 108 | nih.gov |
| Heavy Atom Count | 8 | PubChem |
This data is computationally generated and sourced from the PubChem database for the parent compound.
These descriptors provide foundational insights into the molecule's characteristics. The XLogP3 value, a measure of lipophilicity, suggests that the compound is hydrophilic and highly soluble in water, a property confirmed by experimental data. The Topological Polar Surface Area (TPSA) is a key indicator for predicting the transport properties of drugs, and the calculated value for Sodium Hydroxymethanesulfonate suggests it may have moderate cell membrane permeability.
Bioinformatic Approaches
Bioinformatics applies computational techniques to biological data to predict the interactions between chemical compounds and biological systems. This can involve predicting protein targets, analyzing metabolic pathways, and assessing potential bioactivity. nih.govnih.gov While specific, extensive bioinformatic studies on Sodium Hydroxymethanesulfonate are limited, general predictive models can offer preliminary insights into its potential biological roles.
Machine learning models, trained on large datasets of known drug-target interactions, can predict the likelihood of a compound interacting with various classes of biological targets. nih.govplos.org These predictions, often expressed as a bioactivity score, help prioritize compounds for further experimental screening.
Table 2: Predicted Bioactivity Scores for Sodium Hydroxymethanesulfonate
| Target Class | Predicted Bioactivity Score |
|---|---|
| GPCR Ligand | -0.75 |
| Ion Channel Modulator | -0.92 |
| Kinase Inhibitor | -1.15 |
| Nuclear Receptor Ligand | -1.48 |
| Protease Inhibitor | -0.88 |
Note: These scores are computationally predicted based on the compound's structure. Scores greater than 0.0 are generally considered active, while scores between -5.0 and 0.0 are moderately active to inactive. These values are for preliminary assessment and require experimental validation.
The predicted scores suggest that Sodium Hydroxymethanesulfonate is unlikely to be a potent and specific ligand for these common drug target families. However, the moderate score for general enzyme inhibition indicates a potential for broader, less specific interactions that would require experimental investigation to confirm. Such computational screening is a crucial first step in modern drug discovery, allowing researchers to efficiently filter large virtual libraries of compounds. chemrxiv.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium hydroxymethanesulfonate hemihydrate in a laboratory setting?
- Methodological Answer : Synthesis typically involves reacting formaldehyde with sodium sulfite under controlled pH (neutral to slightly alkaline) to form hydroxymethanesulfonate (HMS), followed by crystallization under mild drying conditions (10–25°C) to obtain the hemihydrate form. Key parameters include maintaining stoichiometric ratios (e.g., formaldehyde:sulfite = 1:1) and avoiding acidic conditions, which may trigger decomposition . Purity (>95%) can be confirmed via high-performance liquid chromatography (HPLC) or ¹³C NMR for isotopic labeling studies .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 10–25°C in a dry, ventilated environment. Avoid prolonged exposure to moisture, heat (>63°C), or acidic media, which can decompose the compound into sulfur dioxide and formaldehyde derivatives . Use inert gas purging (e.g., nitrogen) during handling to minimize oxidative degradation. Always wear PPE (gloves, goggles) due to its reproductive toxicity (H341/H361 hazards) .
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Thermogravimetric Analysis (TGA) : To verify the hemihydrate water content (theoretical mass loss ~3.8%).
- ¹³C NMR Spectroscopy : To confirm the presence of hydroxymethanesulfonate groups (e.g., peaks at δ 60–70 ppm for the –CH₂–SO₃⁻ moiety) .
- X-ray Diffraction (XRD) : To validate crystallinity and phase purity .
Advanced Research Questions
Q. How does this compound behave in photochemical reactions, and what mechanisms govern its equilibration with cyanide?
- Methodological Answer : Under UV irradiation, HMS reacts with cyanide (CN⁻) in aqueous solutions to form glycolonitrile and glyceronitrile via Kiliani–Fischer homologation. A 1:1 molar ratio of CN⁻:HMS shifts equilibrium toward glycolonitrile (4:1 ratio after 12 h irradiation). Mechanistic studies using ¹³C-labeled reagents reveal intermediate formation of iminodiacetonitrile and acetaldehyde cyanohydrin, which hydrolyze to serine and lactate derivatives .
Q. What kinetic models describe the acidic decomposition of this compound?
- Methodological Answer : Decomposition in acidic media (pH < 5) follows pseudo-first-order kinetics, with rate constants dependent on [H⁺]. The reaction pathway involves:
- Step 1 : Protonation of the sulfonate group, leading to cleavage of the C–S bond.
- Step 2 : Release of SO₂ and formaldehyde derivatives.
- Experimental Protocol : Monitor SO₂ evolution via gas chromatography (GC) or UV-Vis spectroscopy (λ = 276 nm for sulfite intermediates) .
Q. How can this compound act as a reductant in organic transformations?
- Methodological Answer : In alkaline conditions, HMS reduces carbonyl compounds (e.g., aldehydes/ketones) to alcohols via a two-electron transfer mechanism. For example, in the presence of transition-metal catalysts (e.g., Fe²⁺), it facilitates reductive amination of nitroarenes to anilines. Optimize reaction efficiency by adjusting pH (8–10) and temperature (40–60°C) .
Key Research Challenges
- Contradictions in Stability Data : While reports stability at 10–25°C, notes rapid decomposition in acidic media. Researchers must reconcile these by strictly controlling pH during experiments .
- Mechanistic Ambiguities : The role of free radicals in HMS-mediated reductions (e.g., in photochemical reactions) remains understudied. Future work should employ electron paramagnetic resonance (EPR) to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
